molecular formula C11H16N2 B12570416 1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- CAS No. 312696-96-1

1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-

Cat. No.: B12570416
CAS No.: 312696-96-1
M. Wt: 176.26 g/mol
InChI Key: MGKHDCWNHMUDPR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. Subsequent substitution reactions at the N-1 position with suitable alkylating agents yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases like MPS1, stabilizing an inactive conformation and preventing substrate binding . This inhibition disrupts the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit kinases like MPS1 makes it a valuable tool in cancer research and drug development.

Properties

CAS No.

312696-96-1

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-ethenyl-5-ethyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C11H16N2/c1-3-12-7-6-11-10(9-12)5-8-13(11)4-2/h4-5,8H,2-3,6-7,9H2,1H3

InChI Key

MGKHDCWNHMUDPR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CN2C=C

Origin of Product

United States

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